4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
CAS No.: 1260160-79-9
Cat. No.: VC2683624
Molecular Formula: C9H17N3O3Si
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260160-79-9 |
|---|---|
| Molecular Formula | C9H17N3O3Si |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | trimethyl-[2-[(4-nitropyrazol-1-yl)methoxy]ethyl]silane |
| Standard InChI | InChI=1S/C9H17N3O3Si/c1-16(2,3)5-4-15-8-11-7-9(6-10-11)12(13)14/h6-7H,4-5,8H2,1-3H3 |
| Standard InChI Key | UEUZRTVOLSCNIX-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)[N+](=O)[O-] |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)[N+](=O)[O-] |
Introduction
Structural Characteristics
Molecular Structure
The molecular structure of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole features several key components:
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A pyrazole ring - a five-membered aromatic heterocycle containing two adjacent nitrogen atoms
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A nitro group (-NO2) at position 4 of the pyrazole ring
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A (2-(trimethylsilyl)ethoxy)methyl protecting group at the N-1 position
The (2-(trimethylsilyl)ethoxy)methyl group consists of a methyl linker connecting to the pyrazole nitrogen, an ethoxy spacer, and a trimethylsilyl terminal group containing a silicon atom bonded to three methyl groups. This protecting group is commonly used in organic synthesis to protect nitrogen atoms in heterocycles.
The nitro group at position 4 significantly influences the electronic properties of the molecule, making the pyrazole ring more electron-deficient due to its strong electron-withdrawing nature.
Physical Properties
Based on the available data and comparison with structurally related compounds, the physical properties of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can be estimated as follows:
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Physical state: Likely a solid at room temperature
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Color: Possibly pale yellow to yellow (typical for nitro-aromatic compounds)
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Boiling point: Likely in the range of 350-380°C
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Density: Approximately 1.1-1.2 g/cm³
The presence of the nitro group confers polarity to the molecule, while the trimethylsilyl group contributes hydrophobic character. This combination would influence the compound's solubility profile, making it potentially soluble in various organic solvents but less soluble in water.
Comparison with Related Compounds
Several structurally related compounds provide valuable insights into the properties of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. The table below compares key structural features and their expected effects on the compound's properties:
These structural differences significantly impact the electronic properties, reactivity, and potential applications of these compounds.
Synthesis Methods
General Approaches for Nitrated Pyrazoles
The synthesis of nitrated pyrazoles typically involves either direct nitration of the pyrazole ring or construction of the pyrazole ring with nitro-containing precursors. Based on the literature for related compounds, several approaches have been explored for synthesizing nitrated pyrazole compounds.
One general approach involves destructive nitration using a mixture of concentrated HNO3 and H2SO4. This method, while effective, often results in relatively low yields (around 28%) and can be time-consuming, in some cases requiring up to 15 days to complete .
Challenges in Synthesis
Several challenges can be anticipated in the synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole:
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Regioselectivity in nitration: Controlling the position of nitration on the pyrazole ring to ensure the nitro group attaches specifically at position 4
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Avoiding multiple nitration: Preventing the introduction of additional nitro groups
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Stability of the (2-(trimethylsilyl)ethoxy)methyl protecting group under nitration conditions
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Potential side reactions involving the heterocyclic nitrogen atoms
The literature indicates that the synthesis of nitrated pyrazoles can be challenging, with some methods resulting in low yields and requiring extended reaction times .
Chemical Reactivity
Reactions of the Nitro Group
The nitro group in 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole significantly influences its chemical reactivity. Based on general principles of organic chemistry and information about related compounds, several potential reactions of the nitro group can be anticipated:
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Reduction to amino group: The nitro group can be reduced to form 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (which appears in the chemical databases ) using various reducing agents
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Nucleophilic substitution: In some cases, the nitro group can be displaced by nucleophiles, though this is less common in heterocyclic systems
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Influence on further electrophilic substitution: The electron-withdrawing nature of the nitro group would deactivate the pyrazole ring toward additional electrophilic substitution reactions
Reactions of the Pyrazole Ring
The pyrazole ring in 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can participate in various reactions:
Reactions of the Trimethylsilyl Group
The (2-(trimethylsilyl)ethoxy)methyl group primarily serves as a protecting group for the pyrazole nitrogen, but it also has its own reactivity profile:
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Cleavage of the protecting group: The (2-(trimethylsilyl)ethoxy)methyl group can be cleaved under specific conditions, typically involving fluoride ions (e.g., tetrabutylammonium fluoride) to regenerate the unprotected pyrazole
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Hydrolysis: Under acidic conditions, the trimethylsilyl ether can potentially undergo hydrolysis
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β-Elimination: The trimethylsilyl group can undergo elimination reactions under certain conditions
Structure-Activity Relationships
Influence of the Nitro Group
The nitro group at position 4 of the pyrazole ring significantly influences the chemical and potentially biological properties of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole:
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Electronic effects: The nitro group is strongly electron-withdrawing, making the pyrazole ring more electron-deficient
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Hydrogen bonding: The nitro group can act as a hydrogen bond acceptor, potentially influencing intermolecular interactions
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Metabolic considerations: Nitro groups can undergo reduction in biological systems, sometimes leading to reactive intermediates
The position of the nitro group on the pyrazole ring affects the electronic distribution and consequently the reactivity pattern of the molecule .
Role of the Trimethylsilyl Moiety
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Solubility: The trimethylsilyl group increases the lipophilicity of the molecule, enhancing its solubility in non-polar solvents
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Steric effects: The bulky nature of the trimethylsilyl group provides steric protection and influences the approach of reagents to the pyrazole ring
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Stability: The group confers stability to the nitrogen of the pyrazole ring during various chemical transformations
Comparison with Analogous Compounds
Comparing 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole with analogous compounds provides insights into structure-activity relationships. The table below summarizes these relationships:
These structure-activity relationships highlight how subtle structural changes can significantly impact the properties and potential applications of these compounds.
Analytical Methods for Characterization
Spectroscopic Analysis
For characterizing 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, several spectroscopic techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyrazole protons, methylene protons of the protecting group, and trimethylsilyl protons
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¹³C NMR would provide information about the carbon framework
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²⁹Si NMR could provide specific information about the silicon environment
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the nitro group (typically around 1530-1350 cm⁻¹ for asymmetric and symmetric NO₂ stretching)
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Absorption bands for the pyrazole ring and trimethylsilyl group would also be observable
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Mass Spectrometry (MS):
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Would provide information about the molecular weight (expected around 255 g/mol)
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Fragmentation patterns could provide structural confirmation
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Chromatographic Methods
Several chromatographic techniques would be useful for purification and analysis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC would be suitable for purification and analysis
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UV detection would be effective due to the chromophoric nature of the nitro-pyrazole system
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Gas Chromatography (GC):
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May be suitable if the compound has sufficient volatility
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Could be coupled with mass spectrometry (GC-MS) for additional structural information
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reactions and preliminary purity assessments
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Visualization could be achieved with UV light due to the nitro-pyrazole chromophore
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Other Analytical Techniques
Additional analytical methods that could be valuable for characterizing 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole include:
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X-ray Crystallography:
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If crystalline, would provide definitive structural information including bond lengths, angles, and three-dimensional arrangement
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Elemental Analysis:
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Would confirm the elemental composition (C, H, N) of the compound
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Thermal Analysis:
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Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide information about thermal stability and phase transitions
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